Oblongulide
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Overview
Description
Oblongulide is a naturally occurring compound that belongs to the class of coumarins, which are known for their diverse biological activities. It is isolated from plants of the genus Calophyllum, which are well-known for their rich and valuable source of bioactive compounds . This compound has drawn significant attention due to its potential medicinal properties and its unique chemical structure.
Preparation Methods
The synthesis of oblongulide involves several steps. One of the synthetic routes includes the conversion of a 2-methylbutanoyl side chain into the (E)-2-methylbut-2-enoyl (tigloyl) group through a four-step hydrobromination–bromination–double dehydrobromination sequence This process is followed by demethylation and cyclization to yield the final product
Chemical Reactions Analysis
Oblongulide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrobromic acid for bromination and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the 2,3-dimethylchromanone ring can yield different stereoisomers of this compound and related compounds.
Scientific Research Applications
In chemistry, it serves as a model compound for studying the synthesis and reactivity of coumarins . In biology and medicine, oblongulide has shown promising antiviral, antitumor, and antibacterial activities . Its ability to inhibit the multidrug transporter P-glycoprotein makes it a potential candidate for overcoming drug resistance in cancer therapy . Additionally, this compound has been investigated for its antimalarial and cytotoxic activities .
Mechanism of Action
The mechanism of action of oblongulide involves its interaction with specific molecular targets and pathways. One of the key targets is the chaperone protein HSPA8, which is known to interact with similar compounds . This compound’s ability to induce apoptosis and regulate autophagy flux is a hallmark of its mode of action . These mechanisms contribute to its anticancer properties by reducing cancer cell proliferation and tumor growth.
Comparison with Similar Compounds
Oblongulide can be compared with other coumarins and related compounds isolated from the genus Calophyllum. Similar compounds include calanolides, inophyllums, and tomentolides . What sets this compound apart is its unique chemical structure and the specific biological activities it exhibits. For instance, while calanolides are known for their HIV-1 non-nucleoside reverse transcriptase inhibitory activity, this compound’s primary focus has been on its anticancer and antibacterial properties .
Properties
CAS No. |
98479-90-4 |
---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-methoxy-2,2,10-trimethyl-6-[(E)-2-methylbut-2-enoyl]pyrano[2,3-f]chromen-8-one |
InChI |
InChI=1S/C21H22O5/c1-7-11(2)17(23)16-18(24-6)13-8-9-21(4,5)26-19(13)15-12(3)10-14(22)25-20(15)16/h7-10H,1-6H3/b11-7+ |
InChI Key |
MBFFYFBHNRLSMO-YRNVUSSQSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C)OC(C=C2)(C)C)OC |
Canonical SMILES |
CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C)OC(C=C2)(C)C)OC |
Origin of Product |
United States |
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